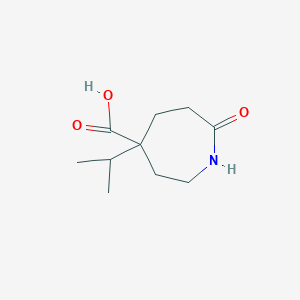
3-Chloro-4-methoxy-1H-indol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methoxy-1H-indol-7-amine: is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a chlorine atom and a methoxy group on the indole ring makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-1H-indol-7-amine typically involves the following steps:
Starting Material: The synthesis often begins with a substituted aniline or halobenzene.
Cyclization: The key step involves the cyclization of the starting material to form the indole ring.
Functional Group Introduction: The chlorine and methoxy groups are introduced through electrophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-methoxy-1H-indol-7-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and alkylating agents (methyl iodide) are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinonoid derivatives, while substitution reactions can produce a variety of functionalized indoles with different biological activities .
Applications De Recherche Scientifique
3-Chloro-4-methoxy-1H-indol-7-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Chloro-4-methoxy-1H-indol-7-amine involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-1H-indole-3-carboxylic acid: This compound shares the methoxy group and indole ring but has a carboxylic acid group instead of an amine.
3-Chloro-1H-indole: Similar to 3-Chloro-4-methoxy-1H-indol-7-amine but lacks the methoxy group.
5-Methoxy-1H-indole-3-acetic acid: Contains a methoxy group and an acetic acid group, differing in the position of the functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups on the indole ring enhances its reactivity and potential as a bioactive molecule .
Propriétés
Numéro CAS |
919522-67-1 |
|---|---|
Formule moléculaire |
C9H9ClN2O |
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
3-chloro-4-methoxy-1H-indol-7-amine |
InChI |
InChI=1S/C9H9ClN2O/c1-13-7-3-2-6(11)9-8(7)5(10)4-12-9/h2-4,12H,11H2,1H3 |
Clé InChI |
NKWAHLRCUFBWTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CNC2=C(C=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-](/img/structure/B11899836.png)

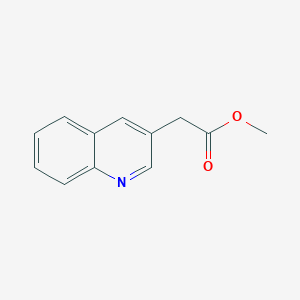

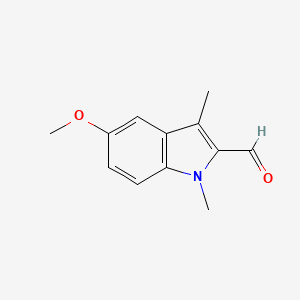
![1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B11899868.png)
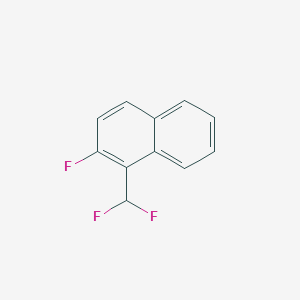

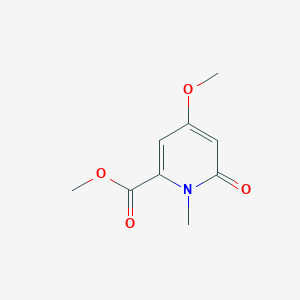

![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11899908.png)
